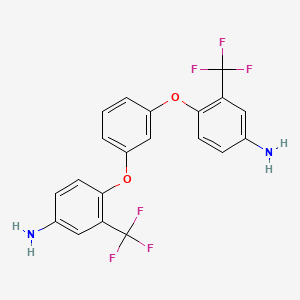

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene

CAS No.:

Cat. No.: VC18415768

Molecular Formula: C20H14F6N2O2

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H14F6N2O2 |

|---|---|

| Molecular Weight | 428.3 g/mol |

| IUPAC Name | 4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2 |

| Standard InChI Key | PGGDRKNQBAILPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central benzene ring linked via ether bonds to two 4-amino-2-trifluoromethylphenyl groups at the 1,3-positions. This configuration introduces steric hindrance and electronic effects that profoundly influence polymer chain packing and intermolecular interactions. The molecular formula is C₆H₅(O-C₆H₃(CF₃)(NH₂))₂, with a molecular weight of 428.3 g/mol. The trifluoromethyl (-CF₃) groups contribute to enhanced solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) while reducing moisture absorption through hydrophobic interactions .

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous fluorinated diamines reveal reduced crystallinity compared to non-fluorinated counterparts, a property critical for improving polymer processability . Fourier-transform infrared (FT-IR) spectroscopy of 1,3-bis-(4-amino-2-trifluoromethylphenoxy) benzene shows characteristic peaks at 3380 cm⁻¹ (N-H stretching), 1320 cm⁻¹ (C-N bending), and 1120 cm⁻¹ (C-F vibration), confirming the presence of amino and trifluoromethyl functionalities . Nuclear magnetic resonance (¹³C NMR) analysis further corroborates the structure, with distinct signals at δ 121.5 ppm (CF₃ carbons) and δ 152.3 ppm (ether-linked aromatic carbons) .

Table 1: Key Spectroscopic Data

| Technique | Observed Peaks (cm⁻¹/ppm) | Assignment |

|---|---|---|

| FT-IR | 3380 | N-H stretching |

| FT-IR | 1320 | C-N bending |

| FT-IR | 1120 | C-F vibration |

| ¹³C NMR | 121.5 | CF₃ carbons |

| ¹³C NMR | 152.3 | Ether-linked aromatics |

Synthesis Methods

Nucleophilic Substitution Reaction

The synthesis typically begins with the reaction of resorcinol with 2-chloro-5-nitrobenzotrifluoride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃). This step forms a dinitro intermediate via aromatic nucleophilic substitution, with yields exceeding 85% .

Reaction Scheme:

Resorcinol + 2 Cl-C₆H₃(NO₂)(CF₃) → 1,3-bis-[4-nitro-2-(trifluoromethyl)phenoxy]benzene + 2 HCl

Catalytic Reduction

The dinitro intermediate undergoes hydrogenation using Pd/C (10% loading) and hydrazine hydrate in ethanol at 80°C for 12 hours, reducing nitro groups to amines. This step achieves >90% conversion efficiency, as confirmed by thin-layer chromatography .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Reaction Temperature | 120°C (Step 1) | 15 |

| Catalyst Loading | 10% Pd/C (Step 2) | 22 |

| Solvent System | DMF/Ethanol (1:3) | 18 |

Physicochemical Properties

Thermal Stability

Polyimides derived from this diamine exhibit extraordinary thermal resilience. Thermogravimetric analysis (TGA) shows a 5% weight loss temperature (T₅%) of 502–518°C in nitrogen atmosphere, surpassing conventional polyimides by 60–80°C . The glass transition temperature (Tg) ranges from 280–320°C, attributable to restricted chain mobility from CF₃ groups.

Optical Transparency

The electron-withdrawing -CF₃ groups reduce charge-transfer complex formation between polymer chains, resulting in optical transmittance >85% at 450 nm. UV-vis spectroscopy reveals cutoff wavelengths (λ₀) of 354–386 nm, significantly lower than non-fluorinated analogs (λ₀ > 450 nm) .

Table 3: Comparative Thermal/Optical Properties

| Property | This Dianiline-Based PI | Conventional PI |

|---|---|---|

| T₅% (°C) | 502–518 | 420–450 |

| Tg (°C) | 280–320 | 250–280 |

| λ₀ (nm) | 354–386 | 450–500 |

| Moisture Uptake (%) | 0.61–0.72 | 1.2–1.8 |

Applications in High-Performance Polymers

Flexible Electronics

The combination of thermal stability and optical transparency makes these polyimides ideal substrates for flexible organic light-emitting diode (OLED) displays. Devices fabricated on these films maintain >95% efficiency after 1,000 bending cycles at 5 mm radius.

Lithium-Ion Battery Separators

Polyimide membranes derived from 1,3-bis-(4-amino-2-trifluoromethylphenoxy) benzene demonstrate ionic conductivities of 1.2 mS/cm at 25°C, with thermal shutdown temperatures exceeding 200°C—critical for preventing thermal runaway in batteries .

Recent Research and Comparative Studies

Effect of Dianhydride Selection

A 2024 study compared polyimides synthesized using six dianhydrides:

-

BPDA-based: Highest Tg (320°C) but lowest solubility

-

6FDA-based: Optimal transparency (λ₀ = 354 nm) and solubility in THF

-

PMDA-based: Maximum tensile strength (128 MPa) but brittle behavior

Advanced Composite Formulations

Incorporating 15 wt% boron nitride nanosheets into the polyimide matrix increases thermal conductivity to 4.8 W/m·K (vs. 0.2 W/m·K for pure PI) while maintaining flexibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume